molecular formula C14H19N3O2S B2738457 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide CAS No. 2034554-81-7

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide

Cat. No. B2738457
CAS RN: 2034554-81-7
M. Wt: 293.39
InChI Key: WTNGRBTWLDMZAI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, along with the acetamide group. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The pyrazole and thiophene rings in the compound are aromatic and thus relatively stable, but they can participate in electrophilic aromatic substitution reactions under certain conditions. The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the acetamide group could influence its solubility in water .

Scientific Research Applications

Anthelminthic Properties

  • Amidantel , identified as a potent anthelminthic from a new chemical class, showcases a broad spectrum of activity against nematodes, filariae, and cestodes in rodents. Its efficacy in dogs against hookworms and large roundworms, without showing teratogenic effects, indicates the compound's potential for developing new treatments against parasitic infections (Wollweber et al., 1979).

Herbicidal Activity

  • A study on chloroacetamide herbicides, including their synthesis, activity against annual grasses and broad-leaved weeds in various crops, demonstrates the agricultural applications of these compounds (Weisshaar & Böger, 1989).

Antitumor and Anti-inflammatory Agents

  • Research on novel benzodifuranyl derivatives derived from visnaginone and khellinone, including their synthesis and pharmacological evaluation, revealed significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This study highlights the potential for developing new therapeutic agents based on these compounds (Abu‐Hashem et al., 2020).

Novel Antipsychotic Agents

  • The synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents revealed a unique profile in behavioral animal tests, suggesting alternative approaches to antipsychotic drug development (Wise et al., 1987).

Anti-Inflammatory Activity

  • The synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and their evaluation for anti-inflammatory activity showcases the potential for new anti-inflammatory treatments (Sunder & Maleraju, 2013).

Future Directions

The study of pyrazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research could explore the synthesis of new derivatives and their potential applications in medicine .

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-10-14(12-5-4-8-20-12)11(2)17(16-10)7-6-15-13(18)9-19-3/h4-5,8H,6-7,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNGRBTWLDMZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)COC)C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide

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